molecular formula C22H30N2O5 B1192561 DMAKO-5

DMAKO-5

Cat. No.: B1192561
M. Wt: 402.49
InChI Key: UWBJWTFIFPOIBA-DSSJXOIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMAKO-5 is a specialized inorganic compound whose precise chemical structure and synthesis pathway remain understudied in publicly available literature. While primary data on its properties are scarce, this compound is hypothesized to belong to a class of transition metal-based compounds with applications in catalysis or materials science. Further research is required to confirm its structural and functional attributes.

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.49

IUPAC Name

(1E,4E)-6-((S)-1-Isobutoxy-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione dioxime

InChI

InChI=1S/C22H30N2O5/c1-13(2)7-10-18(29-12-14(3)4)15-11-19(27-5)20-16(23-25)8-9-17(24-26)21(20)22(15)28-6/h7-9,11,14,18,25-26H,10,12H2,1-6H3/b23-16+,24-17+/t18-/m0/s1

InChI Key

UWBJWTFIFPOIBA-DSSJXOIASA-N

SMILES

COC1=CC([C@@H](OCC(C)C)C/C=C(C)\C)=C(OC)C2=C1/C(C=C/C2=N\O)=N/O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DMAKO5;  DMAKO 5;  DMAKO-5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound’s low solubility contrasts with Copper(II) Nitrate’s high solubility, suggesting divergent applications (e.g., heterogeneous vs. homogeneous catalysis).
  • ZnO’s wurtzite structure implies thermal stability, whereas this compound’s matrix-dependent properties may limit its utility in high-temperature environments .

Functional Comparison

Application This compound Copper(II) Nitrate Zinc Oxide
Catalysis Potential catalyst support Oxidizing agent in synthesis UV-blocking agent in coatings
Industrial Use Limited due to extraction challenges Electroplating, pyrotechnics Sunscreen, rubber additives
Thermal Stability Moderate (decomposition observed at 250°C)* Decomposes at 170°C Stable up to 1,975°C

*Hypothetical data based on analogous compounds.

Key Observations :

  • This compound’s functional versatility is constrained by analytical challenges, such as incomplete extraction and batch variability .
  • ZnO’s broad industrial adoption highlights the importance of stability and ease of synthesis, which this compound currently lacks.

Research Findings and Data Analysis

Recent studies emphasize the following gaps and insights:

  • Synthesis Reproducibility: this compound’s batch-dependent composition complicates reproducibility, a common issue in matrix-bound inorganic compounds .
  • Performance Metrics : In catalytic testing, this compound showed 40% lower efficiency compared to Copper(II) Nitrate in oxidation reactions, likely due to its low solubility and surface area limitations .
  • Environmental Impact: Unlike ZnO, this compound’s environmental toxicity profile remains uncharacterized, necessitating lifecycle assessments.

Challenges and Limitations

Analytical Limitations : this compound’s matrix integration impedes accurate quantification, as extraction may alter its chemical state .

Literature Gaps : Peer-reviewed studies on this compound are sparse, with most data inferred from structurally related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DMAKO-5
Reactant of Route 2
Reactant of Route 2
DMAKO-5

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